molecular formula C10H8F2O2 B13290225 2-Ethyl-4,6-difluoro-2,3-dihydro-1-benzofuran-3-one

2-Ethyl-4,6-difluoro-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13290225
M. Wt: 198.17 g/mol
InChI Key: SHYXFXRFOPCMBI-UHFFFAOYSA-N
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Description

2-Ethyl-4,6-difluoro-2,3-dihydro-1-benzofuran-3-one is a chemical compound with the molecular formula C10H8F2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,6-difluoro-2,3-dihydro-1-benzofuran-3-one can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,6-difluoro-2,3-dihydro-1-benzofuran-3-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling) .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce corresponding ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.

Scientific Research Applications

2-Ethyl-4,6-difluoro-2,3-dihydro-1-benzofuran-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethyl-4,6-difluoro-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The exact details of these interactions are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Ethyl-4,6-difluoro-2,3-dihydro-1-benzofuran-3-one include other benzofuran derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of ethyl and difluoro substituents, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

IUPAC Name

2-ethyl-4,6-difluoro-1-benzofuran-3-one

InChI

InChI=1S/C10H8F2O2/c1-2-7-10(13)9-6(12)3-5(11)4-8(9)14-7/h3-4,7H,2H2,1H3

InChI Key

SHYXFXRFOPCMBI-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)C2=C(O1)C=C(C=C2F)F

Origin of Product

United States

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